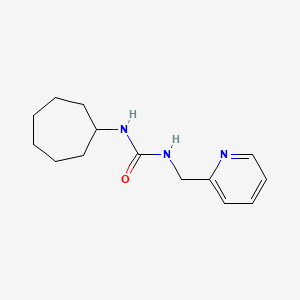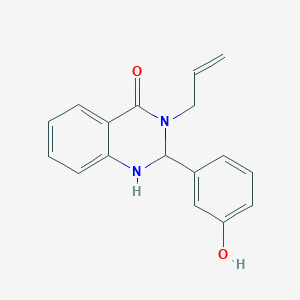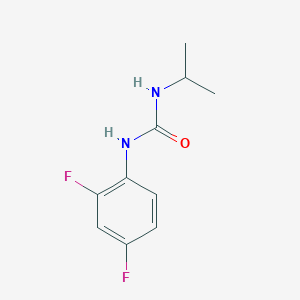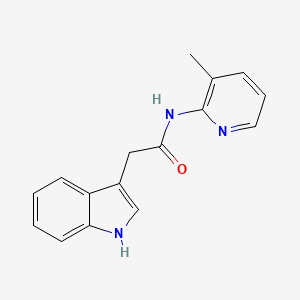
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the activity of BET proteins by binding to the bromodomain, preventing its interaction with acetylated histones. This interaction is critical for the recruitment of transcriptional machinery to gene promoters, leading to increased gene expression. By inhibiting this interaction, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea decreases the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to have a significant impact on gene expression in preclinical models. In cancer models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea decreases the expression of oncogenes, leading to inhibition of tumor growth. In inflammation models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea reduces the expression of pro-inflammatory genes, leading to decreased inflammation. In cardiovascular disease models, 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
実験室実験の利点と制限
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has several advantages as a research tool. It is a highly selective inhibitor of BET proteins, making it an ideal tool for studying the role of these proteins in disease. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has also shown good pharmacokinetic properties in preclinical models, making it a promising therapeutic agent. However, the synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is complex and requires expertise in organic chemistry. Additionally, the use of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea in animal models may be limited by its toxicity profile.
将来の方向性
There are several future directions for the research of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea. One potential application is in combination therapy for cancer. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has shown promising results in preclinical models, and combining it with other cancer therapies may enhance its efficacy. Additionally, the use of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea in other diseases, such as neurological disorders, is an area of active research. Finally, the development of new BET inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
合成法
The synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea involves a multi-step process starting with the reaction of cycloheptylamine with 2-bromoacetylpyridine to form the intermediate compound. This intermediate is then reacted with urea in the presence of a base to yield 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea. The synthesis of 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins are overexpressed, leading to increased transcription of oncogenes. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea inhibits the activity of BET proteins, leading to decreased expression of oncogenes and inhibition of tumor growth. In inflammation, BET proteins play a critical role in the expression of pro-inflammatory genes. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and asthma. In cardiovascular diseases, BET proteins are involved in the regulation of vascular smooth muscle cells. 1-Cycloheptyl-3-(pyridin-2-ylmethyl)urea has been shown to inhibit the proliferation of vascular smooth muscle cells, which may have therapeutic implications for atherosclerosis.
特性
IUPAC Name |
1-cycloheptyl-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-11-13-9-5-6-10-15-13)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRGPDNGSZMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)




![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)

